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Compound of Interest

Compound Name: 2-Propylheptanol

Cat. No.: B125120 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-
Propylheptanol, a branched-chain primary alcohol with the molecular formula C₁₀H₂₂O and a

molecular weight of 158.28 g/mol .[1][2][3] The information presented herein is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of hydrogen (¹H) and

carbon (¹³C) atoms.[1]

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Propylheptanol is characterized by distinct signals corresponding

to the different proton environments in the molecule. The chemical shifts (δ) are reported in

parts per million (ppm) relative to a standard reference.
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Proton Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

-CH₃ (terminal

methyls)
~ 0.9 Triplet ~ 7.0

-CH₂- (alkyl chains) ~ 1.2-1.4 Multiplet -

-CH- (chiral center) ~ 1.5 Multiplet -

-CH₂OH (methylene

protons)
~ 3.4 Doublet ~ 5.5

-OH (hydroxyl proton) Variable Singlet (broad) -

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in

the 2-Propylheptanol molecule.

Carbon Assignment Chemical Shift (ppm)

-CH₃ (terminal methyls) ~ 14

-CH₂- (alkyl chains) ~ 23-33

-CH- (chiral center) ~ 42

-CH₂OH (methylene carbon) ~ 66

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The key absorption bands for 2-Propylheptanol are

indicative of its alcoholic and aliphatic nature.
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Wave Number

(cm⁻¹)
Functional Group Vibration Mode Intensity

3550 - 3200 O-H
Stretching (Hydrogen-

bonded)
Strong, Broad

2955 - 2850 C-H Stretching (Aliphatic) Strong

1465 C-H Bending (CH₂) Medium

1375 C-H Bending (CH₃) Medium

1050 C-O Stretching Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. The electron ionization (EI) mass spectrum of 2-Propylheptanol
is available through the NIST WebBook.[2][4]

The fragmentation of primary alcohols is characterized by alpha-cleavage (the breaking of the

C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance

158 [C₁₀H₂₂O]⁺• Molecular Ion (M⁺•)

140 [M - H₂O]⁺• Loss of water

113 [M - C₃H₇]⁺ Loss of propyl radical

99 [M - C₄H₉]⁺ Loss of butyl radical

85 [C₆H₁₃]⁺ Alkyl fragment

71 [C₅H₁₁]⁺ Alkyl fragment

57 [C₄H₉]⁺ Alkyl fragment

43 [C₃H₇]⁺ Propyl cation (base peak)

31 [CH₂OH]⁺ Alpha-cleavage fragment
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-Propylheptanol.

NMR Spectroscopy Protocol
Sample Preparation: A sample of 2-Propylheptanol (typically 5-25 mg) is dissolved in

approximately 0.5-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small

amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift

calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for

analysis.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of approximately 15 ppm, a sufficient number of

scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon

spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A wider

spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller

gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are

necessary.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0

ppm. Integration of the ¹H NMR signals provides the relative ratio of protons.

FTIR Spectroscopy Protocol
Sample Preparation: For a liquid sample like 2-Propylheptanol, the Attenuated Total

Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be

prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first

recorded. The sample is then placed on the crystal/plates, and the sample spectrum is

acquired. The instrument measures the interferogram, which is then Fourier-transformed to

produce the infrared spectrum. A typical spectral range is 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned

to their corresponding functional group vibrations.

Mass Spectrometry Protocol
Sample Introduction: 2-Propylheptanol, being a volatile liquid, is typically introduced into the

mass spectrometer via Gas Chromatography (GC-MS) or direct injection. In GC-MS, the

sample is first vaporized and separated from other components in a GC column before

entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for the analysis of volatile organic

compounds. The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z. The

fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound such as 2-Propylheptanol.
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Spectroscopic Analysis Workflow for 2-Propylheptanol

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Processing

Structural Elucidation

2-Propylheptanol Sample

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Acquire 1H & 13C Spectra
Process FID

Acquire IR Spectrum
Background Correction

Acquire Mass Spectrum
Identify Fragments

Determine Chemical Structure

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Propylheptanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://magritek.com/2015/02/16/new-lab-manual-identification-of-an-alcohol-using-13c-nmr-and-dept/
https://magritek.com/2015/02/16/new-lab-manual-identification-of-an-alcohol-using-13c-nmr-and-dept/
https://www.benchchem.com/product/b125120#spectroscopic-data-of-2-propylheptanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b125120#spectroscopic-data-of-2-propylheptanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b125120#spectroscopic-data-of-2-propylheptanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b125120#spectroscopic-data-of-2-propylheptanol-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b125120?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

